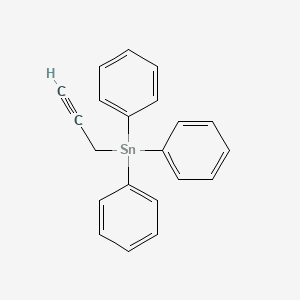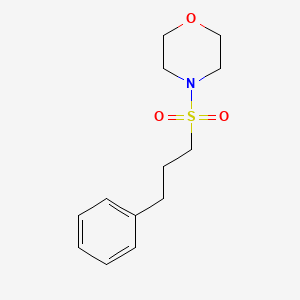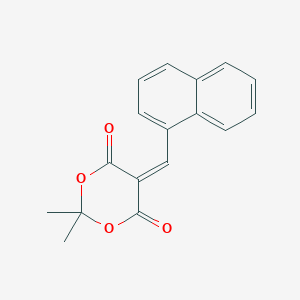
1-(1,1-Dioxidotetrahydro-3-thienyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dioxidotetrahydro-3-thienyl)piperidine is a chemical compound with the molecular formula C9H17NO2S and a molecular weight of 203.31 g/mol . This compound is known for its unique structure, which includes a piperidine ring and a tetrahydrothiophene ring with a sulfone group. It is used in various scientific research applications due to its distinctive chemical properties.
Chemical Reactions Analysis
1-(1,1-Dioxidotetrahydro-3-thienyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfone group to sulfides using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,1-Dioxidotetrahydro-3-thienyl)piperidine is utilized in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxidotetrahydro-3-thienyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfone group in the compound can form strong interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(1,1-Dioxidotetrahydro-3-thienyl)piperidine can be compared with other similar compounds, such as:
1-(1,1-Dioxidotetrahydro-3-thienyl)piperazine: This compound has a similar structure but includes a piperazine ring instead of a piperidine ring.
1-(1,1-Dioxidotetrahydro-3-thienyl)-4-piperidinecarboxylic acid: This compound includes a carboxylic acid group, which can alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of the piperidine ring and the sulfone group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17NO2S |
|---|---|
Molecular Weight |
203.30 g/mol |
IUPAC Name |
3-piperidin-1-ylthiolane 1,1-dioxide |
InChI |
InChI=1S/C9H17NO2S/c11-13(12)7-4-9(8-13)10-5-2-1-3-6-10/h9H,1-8H2 |
InChI Key |
DXFJOBYYAFAIQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B11951582.png)
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline](/img/structure/B11951591.png)




![N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11951627.png)



![1-Vinylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B11951662.png)

